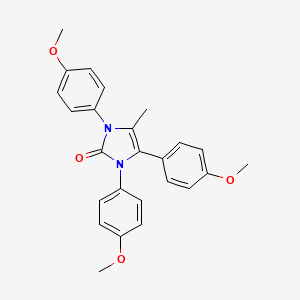
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound characterized by its imidazolone core structure substituted with three 4-methoxyphenyl groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Formation of the Imidazolone Core: The imidazolone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde, methylamine, and glyoxal.
Substitution Reactions:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Tris(4-hydroxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with hydroxyl groups instead of methoxy groups.
1,3,4-Tris(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with chloro groups instead of methoxy groups.
1,3,4-Tris(4-nitrophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with nitro groups instead of methoxy groups.
Uniqueness
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and reactivity. These characteristics make it distinct from its analogues and can lead to different biological and material applications.
Propriétés
Numéro CAS |
65015-68-1 |
|---|---|
Formule moléculaire |
C25H24N2O4 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1,3,4-tris(4-methoxyphenyl)-5-methylimidazol-2-one |
InChI |
InChI=1S/C25H24N2O4/c1-17-24(18-5-11-21(29-2)12-6-18)27(20-9-15-23(31-4)16-10-20)25(28)26(17)19-7-13-22(30-3)14-8-19/h5-16H,1-4H3 |
Clé InChI |
XKUKUHAXJRVDSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


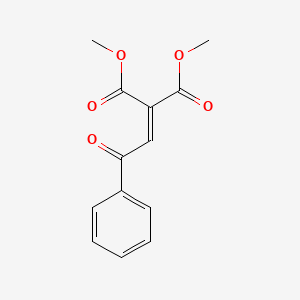
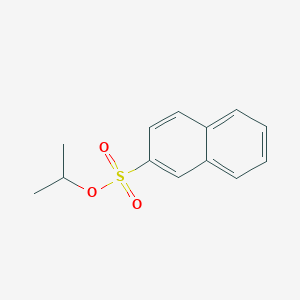
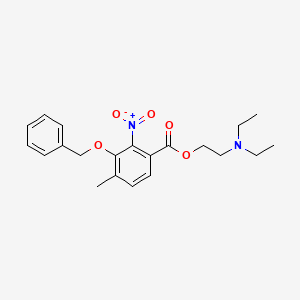
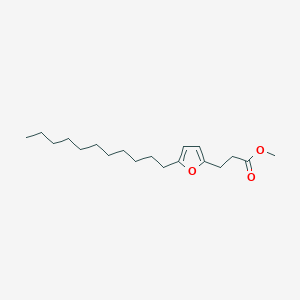
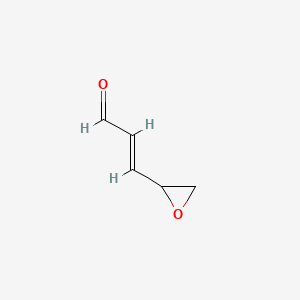
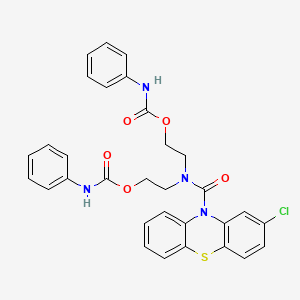
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
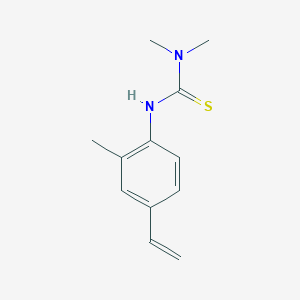
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
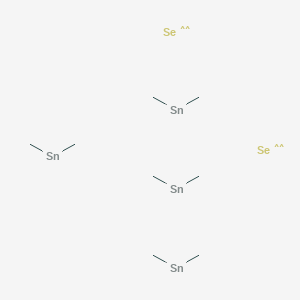
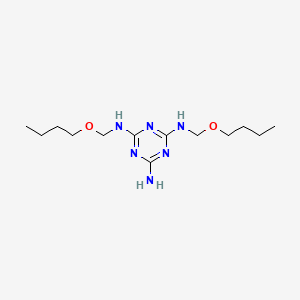
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
